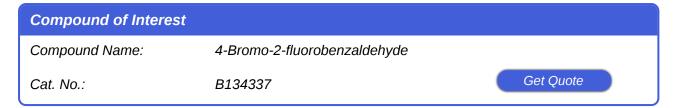


Spectroscopic Profile of 4-Bromo-2fluorobenzaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-bromo-2-fluorobenzaldehyde** (CAS No: 57848-46-1), a crucial building block in the synthesis of pharmaceuticals and other high-value organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound verification, quality control, and reaction monitoring.

Core Spectral Data

The structural integrity of **4-bromo-2-fluorobenzaldehyde** can be reliably confirmed through the analysis of its characteristic spectral fingerprints. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.3	S	1H	-CHO	_
7.8-7.9	m	1H	Ar-H	
7.6-7.7	m	1H	Ar-H	_
7.5-7.6	m	1H	Ar-H	_

Note: Specific peak assignments for the aromatic region can vary based on the solvent and spectrometer frequency. The provided data represents a typical spectrum.

Table 2: 13C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (δ) ppm	Assignment
186.0 (d, J=4.0 Hz)	C=O
163.5 (d, J=257.0 Hz)	C-F
133.0 (d, J=4.0 Hz)	Ar-C
130.0 (d, J=9.0 Hz)	Ar-C
129.0 (d, J=2.0 Hz)	Ar-C
126.0 (d, J=15.0 Hz)	Ar-C
122.5 (d, J=4.0 Hz)	Ar-C

Note: The carbon connected to fluorine exhibits a large coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3070	Weak	Aromatic C-H Stretch
~2870, ~2770	Weak	Aldehyde C-H Stretch (Fermi resonance doublet)
~1700	Strong	C=O (Carbonyl) Stretch
~1600, ~1470, ~1400	Medium-Strong	Aromatic C=C Ring Stretch
~1220	Strong	C-F Stretch
~880, ~820	Strong	C-H Out-of-plane Bending
~700	Strong	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
204	~98	[M+2] ⁺ Molecular ion (with ⁸¹ Br)
202	100	[M] ⁺ Molecular ion (with ⁷⁹ Br)
174	~50	[M-CO]+
123	~40	[M-Br]+
95	~30	[M-Br-CO] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 10-20 mg of 4-bromo-2-fluorobenzaldehyde is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is subjected to a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As 4-bromo-2-fluorobenzaldehyde is a solid at room temperature, the
 Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid
 sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively,
 a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium
 bromide and pressing the mixture into a thin, transparent disk.[2]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then mathematically converted to a spectrum.



• Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

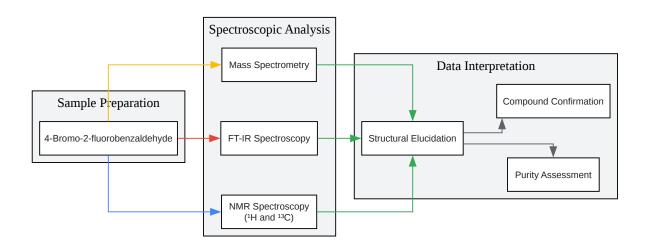
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **4-bromo-2-fluorobenzaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample
 molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
 or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-bromo-2-fluorobenzaldehyde**.





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Caption: Workflow for the spectroscopic analysis of **4-bromo-2-fluorobenzaldehyde**.

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